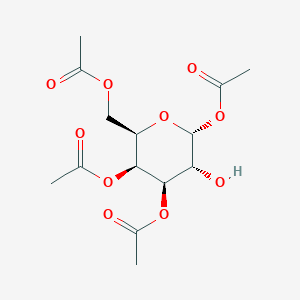

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

描述

属性

CAS 编号 |

56822-34-5 |

|---|---|

分子式 |

C20H30O14 |

分子量 |

494.4 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C20H30O14/c1-7-13(25)14(26)15(27)19(29-7)34-18-17(31-10(4)23)16(30-9(3)22)12(6-28-8(2)21)33-20(18)32-11(5)24/h7,12-20,25-27H,6H2,1-5H3/t7-,12+,13+,14+,15-,16-,17-,18+,19-,20-/m0/s1 |

InChI 键 |

NZHIGIDTCTXDAY-KIVQRVDVSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |

同义词 |

2-O-(6-Deoxy-α-L-galactopyranosyl)-α-D-galactopyranose 1,3,4,6-Tetraacetate; |

产品来源 |

United States |

准备方法

Orthogonal Protecting Group Chemistry

To improve regiocontrol, temporary protecting groups are employed. For example, benzylidene acetal protection at the 4,6-positions allows selective acetylation at the 1 and 3 positions. Subsequent acetylation and deprotection yield TAG:

-

Benzylidene acetal formation : D-Galactose reacts with benzaldehyde dimethyl acetal in DMF catalyzed by p-toluenesulfonic acid.

-

Selective acetylation : Acetic anhydride in pyridine acetylates the 1 and 3 hydroxyls.

-

Deprotection : Acidic hydrolysis (H2SO4 in acetone) removes the benzylidene group.

-

Final acetylation : The exposed 4 and 6 hydroxyls are acetylated.

This method achieves 85–90% overall yield but requires additional synthetic steps.

Enzymatic Acetylation

Lipase-based acetylation offers an eco-friendly alternative. Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates primary hydroxyl groups (C-6) in ionic liquids like [BMIM][BF4]. Subsequent chemical acetylation of remaining hydroxyls provides TAG in 70–75% yield. While promising, enzymatic methods face scalability challenges due to enzyme cost and reaction time (48–72 hours).

Industrial-Scale Production

Continuous-Flow Reactor Systems

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. A representative setup:

-

Reactor : Stainless steel tubular reactor (10 L volume).

-

Conditions : 25°C, 2 bar pressure, residence time 30 minutes.

-

Feedstock : D-Galactose (1 M) and acetic anhydride (4.2 M) in pyridine.

The process achieves 92% conversion with 88% isolated yield after continuous extraction and crystallization.

Green Chemistry Innovations

Recent advances focus on solvent recycling and catalyst recovery:

-

Ionic liquid-mediated acetylation : [EMIM][OAc] acts as both solvent and catalyst, reducing waste.

-

Heterogeneous catalysis : Zeolite-supported sulfonic acid resins enable catalyst reuse for 5–7 cycles without activity loss.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 5.43 (dd, J = 3.2 Hz, H-4)

-

δ 5.31 (dd, J = 10.0 Hz, H-2)

-

δ 5.23 (d, J = 10.0 Hz, H-1)

13C NMR :

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 138–140°C | DSC |

| Solubility | 25 mg/mL in CHCl₃ | Gravimetric analysis |

| Optical Rotation ([α]D) | +112° (c = 1, CHCl₃) | Polarimetry |

| Purity | ≥99% (HPLC) | C18 column, MeOH:H₂O |

化学反应分析

Types of Reactions

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield alpha-D-galactopyranose.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Major Products

Hydrolysis: Alpha-D-galactopyranose.

Substitution: Various substituted galactopyranose derivatives.

Oxidation: Oxidized galactopyranose derivatives.

科学研究应用

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in studies of carbohydrate-protein interactions and glycosylation processes.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals

作用机制

The mechanism of action of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose primarily involves its role as a precursor in synthetic pathways. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications. Upon deacetylation, the compound can participate in various biochemical processes, including glycosylation and enzymatic reactions .

相似化合物的比较

Table 1: Key Structural and Physical Properties

Key Observations :

Substituent Effects: 2-Deoxy-2-fluoro derivative (C14H19FO9) exhibits reduced molecular weight (350.30 vs. 390.34) due to fluorine substitution and deoxygenation at C2. The fluorine atom enhances metabolic stability, making it useful in enzyme inhibition studies (e.g., α-2-L-fucosyl transferase) . 2-Azido derivative (C14H19N3O9) introduces a reactive azide group for "click chemistry," enabling bioorthogonal labeling in glycoconjugate synthesis . Ethyl thioglycoside (C16H24O9S) replaces the anomeric hydroxyl with an ethylthio group, improving stability for glycosyl donor applications .

Anomeric Configuration: The α-configuration in the parent compound contrasts with the β-configuration in fluorinated derivatives (e.g., 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranose), which influences enzyme binding and crystallization behavior .

生物活性

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a derivative of galactose that has garnered attention in various biological and chemical research fields. Its structural modifications, particularly the acetylation of hydroxyl groups, enhance its solubility and reactivity, making it a valuable compound in glycoscience and medicinal chemistry. This article explores its biological activities, including its antioxidant and anticancer properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound has the following empirical formula:

- Molecular Formula : C14H20O10

- Molecular Weight : 348.30 g/mol

The compound features four acetyl groups attached to the hydroxyl positions on the galactopyranose ring, which significantly alters its physicochemical properties compared to unmodified galactose.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

- Mechanism : The acetyl groups enhance the electron-donating ability of the compound, allowing it to scavenge reactive oxygen species (ROS) effectively.

- Studies : In vitro assays demonstrated a significant reduction in oxidative stress markers when cells were treated with varying concentrations of this compound. For instance, a study reported a dose-dependent increase in cell viability and a decrease in lipid peroxidation levels in human cell lines exposed to oxidative stress .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties.

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

- Findings : Treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis .

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of this compound:

- Methodology : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was utilized to evaluate free radical scavenging activity.

- Results : The compound demonstrated an IC50 value of 30 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Study 2: Anticancer Potential

A recent investigation focused on the anticancer effects of this compound on HepG2 cells:

- Experimental Design : Cells were treated with different concentrations (0.1 to 1 mg/mL) of this compound for 24 hours.

- Outcomes : The results showed a significant decrease in cell viability (up to 70% at 1 mg/mL) and an increase in apoptotic markers such as caspase-3 activation .

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity (IC50 µg/mL) | Anticancer Activity (Cell Viability Reduction %) |

|---|---|---|

| This compound | 30 | Up to 70% at 1 mg/mL |

| Ascorbic Acid | 25 | N/A |

| Curcumin | 40 | Moderate (50% at higher concentrations) |

常见问题

Q. What are the standard synthetic routes for 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose, and what are the critical reaction conditions?

The compound is typically synthesized via selective acetylation of D-galactose derivatives. A common method involves reacting D-galactose with acetic anhydride in the presence of a catalyst like boron trifluoride etherate (BF₃·Et₂O) under controlled anhydrous conditions. The reaction progress is monitored by thin-layer chromatography (TLC) to ensure complete acetylation at the 1,3,4,6-positions . Key challenges include avoiding over-acetylation and ensuring regioselectivity. Purification often employs column chromatography with solvent gradients (e.g., ethyl acetate/hexane) to isolate the desired product.

Q. How can the structure and purity of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose be verified experimentally?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HSQC and COSY) to assign acetyl group positions and sugar ring conformation. For example, the α-anomeric configuration is confirmed by a characteristic downfield shift (~δ 6.0–6.5 ppm) in ¹H NMR for the anomeric proton. Mass spectrometry (e.g., ESI-MS) validates molecular weight (C₁₄H₂₀O₁₀, MW 348.30), while X-ray crystallography provides definitive stereochemical evidence when single crystals are obtainable .

Q. What are the implications of the acetyl protecting group strategy on the compound’s reactivity in glycosylation reactions?

The acetyl groups at 1,3,4,6-positions act as temporary protecting groups, enhancing solubility in organic solvents and directing reactivity. The 2-position (unprotected) often serves as the nucleophilic site in glycosylations. However, competing side reactions, such as migration of acetyl groups under acidic conditions, require careful pH control (e.g., using mild Lewis acids like TMSOTf) to maintain regiochemical fidelity .

Advanced Research Questions

Q. How does 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose participate in stereoselective glycosylation, and what factors influence α/β selectivity?

The compound is frequently used as a glycosyl donor via activation of the anomeric leaving group (e.g., trichloroacetimidate or thioglycoside derivatives). Stereoselectivity (α vs. β) is governed by the anomeric effect, solvent polarity, and catalyst choice. For instance, BF₃·Et₂O promotes α-selectivity by stabilizing the oxocarbenium ion intermediate in non-polar solvents, while participation of neighboring acetyl groups can lead to β-selectivity in polar aprotic solvents like acetonitrile .

Q. What role does this compound play in synthesizing bioactive glycoconjugates, and how are its derivatives optimized for biological activity?

It serves as a precursor for galactose-containing glycoconjugates, such as tumor-associated carbohydrate antigens (e.g., Thomsen-Friedenreich antigen) or drug conjugates. For example, coupling with 4-formylphenyl groups via Koenigs-Knorr glycosylation yields derivatives used in targeted drug delivery systems. Biological activity optimization involves modifying the acetyl groups (e.g., replacing with benzoyl or silyl ethers) to enhance stability or binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。